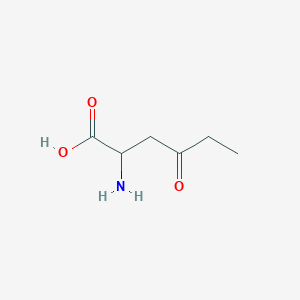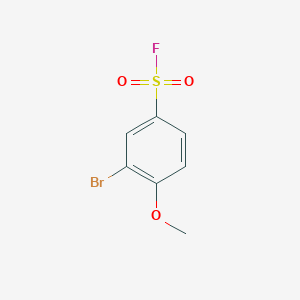![molecular formula C11H15N B13250607 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine](/img/structure/B13250607.png)
1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine is a chiral amine compound with the molecular formula C₁₁H₁₅N It is characterized by a cyclopropyl ring substituted with a phenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine typically involves the use of transaminases (TAs) as biocatalysts. These enzymes offer an environmentally friendly and economically viable method for producing enantiopure amines from prochiral ketones . The process involves the asymmetric synthesis of the ®-enantiomer with high conversion rates and enantiomeric excess (ee) values .
Industrial Production Methods: Industrial production methods for this compound often employ immobilized whole-cell biocatalysts with ®-transaminase activity. This approach allows for the efficient and selective synthesis of the desired enantiomer, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine to corresponding imines or other oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine has diverse applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating various medical conditions.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Phenylpropan-2-amine: A structurally related compound with similar applications in pharmaceuticals and research.
2-Phenylcyclopropylamine: Another related compound with a cyclopropyl ring and phenyl group, used in similar contexts.
Uniqueness: 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopropyl ring and an ethanamine moiety. This combination of structural features imparts distinct reactivity and selectivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3/t8?,10-,11-/m0/s1 |
InChI Key |
VDXNKYRHOGJFPI-CSUXEGHOSA-N |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13250525.png)



![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13250553.png)
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)


![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)

![Spiro[3.4]octane-5-thiol](/img/structure/B13250600.png)
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)
![(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13250611.png)

